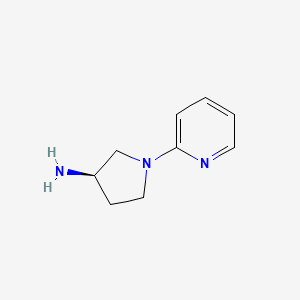

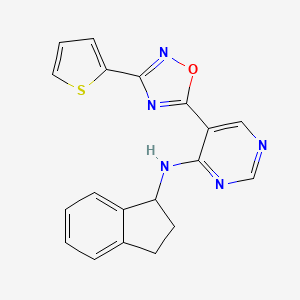

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives, including the compound , often involves reactions under microwave-assisted conditions . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques can provide insights into the structural characterizations of the compound .Chemical Reactions Analysis

The compound, being a furan derivative, is likely to undergo a variety of chemical reactions. For instance, furan derivatives are known to participate in Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, furan derivatives are typically nonpolar aromatic compounds. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding. This improves the pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, such as the compound , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The furan nucleus is a crucial component in the development of new drugs aimed at combating microbial resistance, which is a growing global issue. The compound’s ability to interact with bacterial cell components makes it a promising candidate for the development of new antibacterial agents.

Antifungal and Antiviral Uses

In addition to antibacterial effects, furan compounds also exhibit antifungal and antiviral activities . This makes them valuable in the research and development of treatments for a variety of fungal and viral infections. Their mechanism of action often involves disrupting the normal function of the pathogen’s cells, leading to its death.

Anti-inflammatory and Analgesic Properties

The compound’s structure suggests potential anti-inflammatory and analgesic applications. Furan derivatives are known to modulate inflammatory pathways and reduce pain sensation, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Research

Furan derivatives have shown promise in anticancer research due to their ability to interfere with the proliferation of cancer cells. The compound’s molecular framework allows it to target specific pathways involved in cancer cell growth and survival .

Cardiovascular Disease Studies

The structural features of the compound facilitate its involvement in chemical reactions that are significant in cardiovascular research. For instance, it can be used to study angiotensin II and AT1 receptors, which are crucial in understanding and treating cardiovascular diseases.

Enzyme Activity Modulation

Research has indicated that certain furan compounds can modulate enzyme activity. For example, they can inhibit or enhance the activity of enzymes like monophenolase, which is relevant in studies related to melanin production and associated disorders .

Wirkmechanismus

Mode of Action

It’s known that furan derivatives have been employed as medicines in a number of distinct disease areas . Similarly, indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Furan-containing compounds and indole derivatives, which share some structural similarities with the compound , have been found to exhibit a wide range of biological and pharmacological characteristics . This suggests that the compound might affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Furan-containing compounds and indole derivatives, which share some structural similarities with the compound , have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . This suggests that the compound might have similar effects.

Safety and Hazards

Zukünftige Richtungen

The future directions in the research and development of furan derivatives, including the compound , could involve the exploration of their potential applications in various fields such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-15-21(20-10-7-13-29-20)17(3)26(25-15)12-11-23-22(28)19-14-24-27(16(19)2)18-8-5-4-6-9-18/h4-10,13-14H,11-12H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEILRAVWNWBPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

![1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2741042.png)

![3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2741043.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2741048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)

![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)

![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2741063.png)